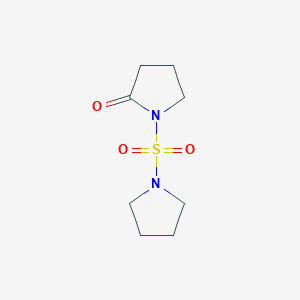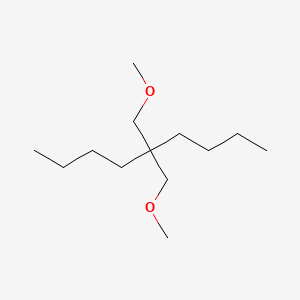
9H-anthracen-9-ide;chlorozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-anthracen-9-ide;chlorozinc(1+): is a chemical compound with the molecular formula C14H9ClZn . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a zinc ion coordinated with a chloride ion and an anthracenide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-anthracen-9-ide;chlorozinc(1+) typically involves the reaction of anthracene with a zinc chloride solution under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
[ \text{Anthracene} + \text{ZnCl}_2 \rightarrow \text{9H-anthracen-9-ide;chlorozinc(1+)} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 9H-anthracen-9-ide;chlorozinc(1+) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where the chloride ion or the anthracenide ligand is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid, while reduction may produce anthracene-9-methanol .
Scientific Research Applications
Chemistry:
Organic Light Emitting Diodes (OLEDs): The compound is used in the development of blue-emitting materials for OLEDs.
Fluorescent Probes: It serves as a fluorescent probe in various chemical analyses.
Biology:
Biological Imaging: The compound’s fluorescent properties make it useful in biological imaging techniques.
Medicine:
Industry:
Photon Upconversion: The compound is used in triplet–triplet annihilation photon upconversion systems.
Mechanism of Action
The mechanism of action of 9H-anthracen-9-ide;chlorozinc(1+) involves its interaction with molecular targets through its anthracenide ligand and zinc ion. The compound can participate in electron transfer reactions, leading to various chemical transformations. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity .
Comparison with Similar Compounds
Similar Compounds:
Anthracene: A parent compound with similar structural features but lacking the zinc and chloride components.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions, used in similar applications.
Uniqueness: 9H-anthracen-9-ide;chlorozinc(1+) is unique due to the presence of the zinc ion, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives .
Properties
| 151256-87-0 | |
Molecular Formula |
C14H9ClZn |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
9H-anthracen-9-ide;chlorozinc(1+) |
InChI |
InChI=1S/C14H9.ClH.Zn/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1 |
InChI Key |
WLCMASNDCFPTEK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)





